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Cat. No.: B145818 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Oxacyclohexadecan-2-one, also known as ω-pentadecalactone or 15-hydroxypentadecanoic

acid lactone, is a valuable macrocyclic lactone with significant applications in the fragrance,

flavor, and pharmaceutical industries.[1][2][3] Its characteristic musky scent has made it a key

component in many perfumes and cosmetic products.[1] Beyond its olfactory properties, the

macrocyclic lactone structure is a common motif in various biologically active natural products,

prompting interest in its synthesis for drug discovery and development. This document provides

detailed laboratory-scale synthesis protocols for Oxacyclohexadecan-2-one, targeting

researchers and professionals in chemistry and drug development. The presented methods are

based on established synthetic routes, offering a comparative overview to aid in the selection of

the most suitable protocol for a given laboratory setting.

Comparative Data of Synthesis Protocols
The following table summarizes key quantitative data for the different synthetic routes to

Oxacyclohexadecan-2-one, allowing for a direct comparison of their efficiency and

requirements.
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Parameter
Baeyer-Villiger
Oxidation

Ring-Closing
Metathesis (RCM)

Macrolactonization
(from Methyl Ester)

Starting Material Cyclopentadecanone
Diethyl 2,16-octadec-

9-enedioate

Methyl 15-

hydroxypentadecanoa

te

Key Reagents

meta-

Chloroperoxybenzoic

acid (m-CPBA)

Grubbs Catalyst (e.g.,

2nd Generation)

KF-La/γ-Al2O3

catalyst

Solvent
Dichloromethane

(CH₂Cl₂)

Dichloromethane

(CH₂Cl₂) or Toluene
None (Neat Reaction)

Reaction Temperature Room Temperature
Room Temperature to

Reflux
190°C

Reaction Time 12 - 24 hours 4 - 12 hours 7 hours

Typical Yield 85 - 95% 80 - 90% 58.50%

Purification Method

Filtration, Aqueous

Wash,

Chromatography

Chromatography Reactive Distillation

Experimental Protocols
This section details the methodologies for the key experiments cited in the synthesis of

Oxacyclohexadecan-2-one.

Method 1: Baeyer-Villiger Oxidation of
Cyclopentadecanone
This method involves the oxidation of a cyclic ketone to a lactone using a peroxyacid.[4]

Materials:

Cyclopentadecanone

meta-Chloroperoxybenzoic acid (m-CPBA)
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Dichloromethane (CH₂Cl₂)

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography (optional)

Procedure:

In a round-bottom flask, dissolve cyclopentadecanone (1.0 equivalent) in dichloromethane

(CH₂Cl₂).

To this solution, add solid meta-chloroperoxybenzoic acid (m-CPBA, 1.1 - 1.5 equivalents)

portion-wise at room temperature. The reaction is typically mildly exothermic.

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress

by thin-layer chromatography (TLC) or gas chromatography (GC).

Upon completion, dilute the reaction mixture with CH₂Cl₂ and filter to remove the precipitated

meta-chlorobenzoic acid.

Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate (to

remove excess peroxyacid and the benzoic acid byproduct) and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude Oxacyclohexadecan-2-one can be further purified by column chromatography

on silica gel if necessary.[4]

Method 2: Ring-Closing Metathesis (RCM)
This protocol utilizes a Grubbs catalyst to facilitate the ring-closing of a diene precursor.[4]

Materials:
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Diethyl 2,16-octadec-9-enedioate (or other suitable diene precursor)

Grubbs Catalyst (e.g., 2nd Generation, 1-5 mol%)

Dichloromethane (CH₂Cl₂) or Toluene

Silica gel for column chromatography

Procedure:

Dissolve the diene precursor in dichloromethane or toluene in a reaction vessel equipped

with a reflux condenser.

Add a solution of a Grubbs catalyst (e.g., Grubbs' 2nd Generation catalyst, 1-5 mol%) in the

same solvent to the diene solution.

Heat the reaction mixture to reflux and stir for 4-12 hours. The progress of the reaction can

be monitored by the evolution of ethylene gas and by TLC or GC analysis.

After the reaction is complete, cool the mixture to room temperature and concentrate it under

reduced pressure.

Purify the crude product by column chromatography on silica gel to isolate the

Oxacyclohexadecan-2-one.[4]

Method 3: Macrolactonization of Methyl 15-
hydroxypentadecanoate
This method involves the intramolecular cyclization of a hydroxy ester at high temperature

using a solid catalyst.[5][6]

A. Preparation of 15-hydroxypentadecanoic acid (Precursor)[5]

Dissolve the starting material (e.g., from ozonolysis of a suitable unsaturated fatty acid) in a

suitable solvent mixture (e.g., ethanol and n-hexane).

Perform ozonolysis at 0°C until the reaction is complete (indicated by a color change of a wet

starch potassium iodide test paper to blue).
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Slowly add a reducing agent, such as potassium borohydride solution, to the ozonide

intermediate and stir for 3 hours.

Acidify the solution with hydrochloric acid (e.g., 6 mol l⁻¹) to a pH of 2.

Filter the precipitate, wash with deionized water until neutral, and dry under vacuum at 70°C

to obtain 15-hydroxypentadecanoic acid.

B. Methyl Esterification[5]

Dissolve 15-hydroxypentadecanoic acid in methanol.

Add a catalytic amount of concentrated sulfuric acid.

Heat the mixture at 90°C under reflux for 4 hours.

After the reaction, extract the mixture with ether and wash with deionized water to isolate the

methyl 15-hydroxypentadecanoate.

C. Macrolactonization[6]

Combine methyl 15-hydroxypentadecanoate with the KF-La/γ-Al₂O₃ solid base catalyst in a

reaction vessel suitable for high temperatures and distillation.

Heat the mixture to 190°C and maintain for 7 hours.

The product, Oxacyclohexadecan-2-one, is collected via reactive distillation. A high purity

of 98.8% can be achieved with this method.[6]

Visualized Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of

Oxacyclohexadecan-2-one, applicable to the methods described.

Starting Material Chemical Synthesis
(e.g., Oxidation, RCM, Macrolactonization)

Reaction Work-up
(e.g., Quenching, Extraction)

Purification
(e.g., Chromatography, Distillation) Oxacyclohexadecan-2-one
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Click to download full resolution via product page

Caption: General workflow for the synthesis of Oxacyclohexadecan-2-one.

Signaling Pathways
While Oxacyclohexadecan-2-one is primarily known for its fragrance properties, related

macrocyclic compounds have been shown to interact with cellular signaling pathways. For

instance, Muscone, a structurally similar macrocyclic ketone, has been reported to modulate

pathways such as the PI3K/Akt/mTOR and NF-κB signaling pathways, suggesting potential for

this class of molecules in pharmacological research.[1]

The diagram below illustrates a simplified representation of a generic signaling pathway that

could be investigated for the effects of macrocyclic lactones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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